![molecular formula C13H12BrN3 B14583901 2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide CAS No. 61254-50-0](/img/structure/B14583901.png)
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various research fields, including materials science, pharmaceuticals, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide typically involves the reaction of 2-aminopyridine with an aryl aldehyde. This reaction can be catalyzed by iodine or other catalysts, leading to the formation of the imidazo[1,5-a]pyridine core . The reaction conditions often include heating and the use of solvents like acetic acid or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of imidazo[1,5-a]pyridine N-oxide.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-b]pyridazine: Another related compound with different biological activities.
Uniqueness
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide is unique due to its specific substitution pattern and the presence of a bromide ion, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61254-50-0 |
|---|---|
Molecular Formula |
C13H12BrN3 |
Molecular Weight |
290.16 g/mol |
IUPAC Name |
3-phenylimidazo[1,5-a]pyridin-4-ium-2-amine;bromide |
InChI |
InChI=1S/C13H12N3.BrH/c14-16-10-12-8-4-5-9-15(12)13(16)11-6-2-1-3-7-11;/h1-10H,14H2;1H/q+1;/p-1 |
InChI Key |
QKIZQULXMVNNAH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+]3C=CC=CC3=CN2N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


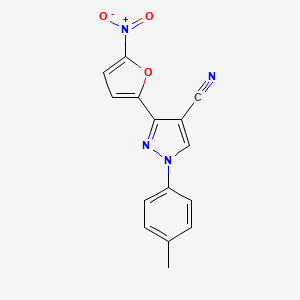
![1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583831.png)
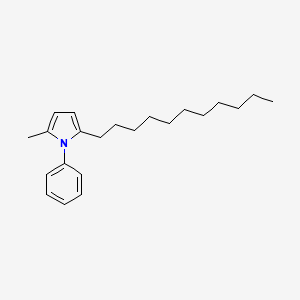
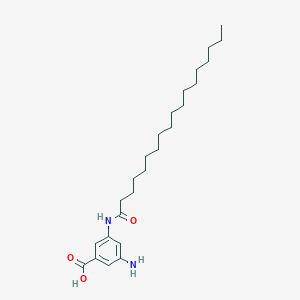

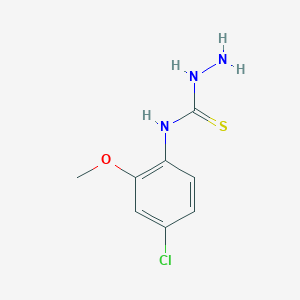


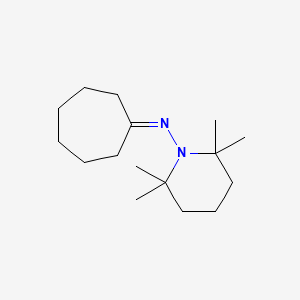

![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)

![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
